This compound can be sourced from chemical databases such as PubChem, which provides extensive information regarding its properties and synthesis methods. As a piperidine derivative, it falls under the category of nitrogen-containing heterocycles, known for their diverse biological activities and utility in pharmaceuticals. The molecular formula for 4-(2-methoxyethyl)piperidin-1-amine is C₈H₁₈N₂O, with a molecular weight of approximately 158.25 g/mol.
The synthesis of 4-(2-methoxyethyl)piperidin-1-amine typically involves several key steps:
The synthesis may also utilize advanced methodologies like gold-catalyzed reactions or microwave-assisted synthesis to enhance yields and reduce reaction times .
The molecular structure of 4-(2-methoxyethyl)piperidin-1-amine can be represented by its InChI code: InChI=1S/C8H18N2O/c1-11-7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3
. The compound features a six-membered piperidine ring with a methoxyethyl substituent at the nitrogen atom, contributing to its unique chemical properties.
4-(2-Methoxyethyl)piperidin-1-amine can participate in various chemical reactions due to its amine functionality:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity.
The mechanism of action for 4-(2-methoxyethyl)piperidin-1-amine primarily revolves around its interaction with biological targets such as receptors or enzymes. As a piperidine derivative, it may exhibit activity on neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing various physiological processes.
Research indicates that modifications on the piperidine ring can significantly alter binding affinities and biological activities, making this compound a valuable scaffold for drug design .
The physical properties of 4-(2-methoxyethyl)piperidin-1-amine include:
Chemical properties include:
4-(2-Methoxyethyl)piperidin-1-amine has several notable applications:
Piperidine, a six-membered heterocyclic amine, stands as a cornerstone structural motif in medicinal chemistry due to its prevalence in natural alkaloids and synthetic pharmaceuticals. This saturated nitrogen-containing ring exhibits remarkable versatility in drug design, contributing to pharmacodynamic and pharmacokinetic optimization. Historically, piperidine emerged as a privileged scaffold following the identification of naturally occurring piperidine alkaloids like piperine (from Piper nigrum) and coniine (from Conium maculatum), which demonstrated early biological activities [6]. The integration of piperidine into synthetic drugs accelerated in the late 20th century, with its presence now documented in >20 therapeutic classes [9]. Notably, more than 7000 piperidine-related scientific publications have appeared in the last five years alone, underscoring its enduring significance [9].
The structural adaptability of piperidine allows it to serve multiple roles: as a conformational constraint, a solubility enhancer, a hydrogen bond acceptor/donor, or a pharmacophore element. Its saturated nature imparts greater flexibility compared to aromatic systems, enabling optimal binding interactions with diverse biological targets. Statistical analyses reveal that piperidine and its derivatives feature prominently in FDA-approved drugs across oncology (e.g., the microtubule inhibitor vinblastine), psychiatry (e.g., the antipsychotic haloperidol), neurology (e.g., the acetylcholinesterase inhibitor donepezil), and analgesia (e.g., fentanyl analogs) [3] [6]. The synthetic accessibility of substituted piperidines via methods such as catalytic hydrogenation of pyridines or ring-closure strategies further cemented their utility [2] [9].
Drug Name | Therapeutic Class | Biological Target | Piperidine Role |
---|---|---|---|
Vinblastine | Antineoplastic | Tubulin | Core scaffold (Catharanthus alkaloid) |
Haloperidol | Antipsychotic | Dopamine D2 receptor | Conformational constraint |
Donepezil | Anti-Alzheimer's | Acetylcholinesterase | Basic amine for enzyme interaction |
Raloxifene | SERM (Osteoporosis/Breast cancer) | Estrogen receptor | Hinge region binding element |
Fentanyl | Analgesic | μ-Opioid receptor | Key pharmacophore moiety |
4-Aminopiperidine represents a strategically functionalized piperidine variant where the amino group at the C4 position introduces distinct stereoelectronic properties and hydrogen-bonding capabilities critical for target engagement. This moiety enables precise three-dimensional positioning of pharmacophoric elements, often leading to enhanced selectivity and potency. The C4-amino group can exist in primary (1-amine), secondary, or tertiary forms, with N-substitution patterns significantly influencing biological activity and physicochemical properties [5] [8].
In kinase inhibitor design, 4-aminopiperidine frequently acts as a hinge-binding element. For instance, CCT128930 (2), a potent ATP-competitive inhibitor of Protein Kinase B (PKB/Akt), incorporates a 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine scaffold. The 4-amino group facilitates critical hydrogen bonding with the kinase hinge region, while the 4-benzyl substituent occupies a hydrophobic pocket, conferring up to 150-fold selectivity over PKA [5]. Similarly, GSK690693 (1), an early clinical PKB inhibitor, features a 4-aminopiperidine core linked to an aminofurazan, exploiting the amine for both binding and solubility modulation [5].
Beyond kinases, 4-aminopiperidine serves as a crucial scaffold for G Protein-Coupled Receptor (GPCR) modulation. Patent literature highlights derivatives like substituted 4-aminopiperidines as potent ligands for opioid receptors, where the protonatable nitrogen and C4 substituents fine-tune receptor subtype selectivity and functional activity (e.g., agonists vs antagonists) [8]. The conformational flexibility of the 4-amino group allows adaptation to diverse GPCR binding pockets, making it invaluable in CNS drug discovery.
Compound/Class | Therapeutic Area | Key Structural Features | Biological Activity |
---|---|---|---|
CCT128930 (2) | Oncology (PKB inhibitor) | 4-(4-Chlorobenzyl)-1-(pyrrolopyrimidinyl) | IC₅₀ = 6.0 nM (PKBβ); 28-fold selectivity over PKA |
GSK690693 (1) | Oncology (PKB inhibitor) | 4-Aminopiperidine-linked aminofurazan | Pan-Akt inhibitor; entered clinical trials |
Opioid receptor ligands (US20100016365A1) | Analgesia | N-Substituted 4-aminopiperidines | High μ/δ-opioid receptor affinity |
GPR119 agonists | Metabolic disorders (Diabetes) | N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Augmented insulin secretion |
The 2-methoxyethyl group (-CH₂CH₂OCH₃) represents a rationally designed substituent that optimally balances hydrophilicity, lipophilicity, and metabolic stability when appended to pharmacophores like piperidine. Its incorporation at the C4-position of piperidin-1-amine generates the 4-(2-Methoxyethyl)piperidin-1-amine scaffold, imparting distinct physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) advantages over simpler alkyl or aryl counterparts [4] [10].
Biophysically, the methoxyethyl chain enhances aqueous solubility through ether-oxygen hydrogen bonding while maintaining moderate membrane permeability due to its short alkyl spacer. This fine-tuning of logP (partition coefficient) is critical for oral bioavailability. Compared to ethyl or propyl groups, the methoxyethyl moiety demonstrates reduced metabolic vulnerability, as evidenced by studies on analogs like the GPR119 agonist 27 (N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine), where similar alkoxy groups improved metabolic stability in liver microsomes [10]. The ether oxygen also serves as a hydrogen bond acceptor, potentially contributing to target interactions without the charge-dependent toxicity risks associated with tertiary amines.
In the context of the 4-(2-Methoxyethyl)piperidin-1-amine scaffold, the methoxyethyl group attached to the C4 carbon provides steric and electronic modulation of the adjacent amine pharmacophore. This can alter basicity (pKₐ), conformational preferences, and susceptibility to oxidative metabolism. For example, in compound EVT-2787798 (N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide), the C4-methoxyethyl substituent likely contributes to the compound’s overall polarity (Molecular Formula: C₁₇H₂₆N₂O₄; MW: 322.4) and influences its amide bond geometry [4].
Substituent | logP (Calculated) | Hydrogen Bond Acceptors | Metabolic Stability (t₁/₂ in Microsomes) | Key Advantages |
---|---|---|---|---|
-CH₂CH₃ | ~1.8 | 0 | Low (Rapid oxidation) | Simplicity, lipophilicity |
-CH₂CH₂OCH₃ | ~0.9 | 2 (Ether oxygen) | Moderate to High | Balanced solubility/permeability; reduced CYP metabolism |
-CH₂CH₂OH | ~-0.5 | 2 (Hydroxyl + ether-like) | Moderate (Glucuronidation risk) | High solubility; H-bond donation |
-CH₂CF₃ | ~2.1 | 0 | High | High metabolic stability; lipophilicity |
The strategic deployment of methoxyethyl is particularly evident in optimizing safety profiles. For instance, replacing lipophilic groups with methoxyethyl in hERG (human ether-à-go-go-related gene) channel inhibitors reduced off-target cardiotoxicity by decreasing cationic amphiphilicity—a key driver of phospholipidosis and potassium channel blockade [10]. This positions 4-(2-Methoxyethyl)piperidin-1-amine as a versatile scaffold for CNS and peripheral targets requiring fine-tuned physicochemical properties.
Key Compounds Mentioned:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3